3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC17689729
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO5 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-18(22(4,5)19(24)25)15-11-13-17(14-12-15)27-16-9-7-6-8-10-16/h6-14,18H,1-5H3,(H,23,26)(H,24,25) |
| Standard InChI Key | XZZLFARLTSYRMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC2=CC=CC=C2)C(C)(C)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a propanoic acid backbone substituted with:
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A tert-butoxycarbonyl (Boc) group at the amino position, providing steric protection and acid-labile deprotection capabilities .
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2,2-Dimethyl groups on the β-carbon, enhancing conformational rigidity and influencing solubility .
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A 4-phenoxyphenyl moiety at the γ-position, introducing aromaticity and potential π-π stacking interactions.
The molecular formula is C₂₃H₂₇NO₅, with a calculated molecular weight of 397.47 g/mol. Key structural comparisons to related compounds are shown below:
| Property | Target Compound | 3-(3-Methylphenyl) Analog | 4-tert-Butylphenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 397.47 | 321.4 | 321.4 |
| logP (Predicted) | 4.2 | 3.8 | 4.1 |
| Water Solubility (mg/mL) | 0.15 | 5.6 | 8.2 |
Spectroscopic Characterization
While direct data for the 4-phenoxyphenyl variant are unavailable, analogous compounds exhibit:
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¹H NMR: Boc group protons at δ 1.4 ppm (9H, s), aromatic protons between δ 6.8–7.5 ppm .
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IR Spectroscopy: N-H stretch at ~3350 cm⁻¹, C=O (acid) at 1700–1720 cm⁻¹, and Boc carbonyl at ~1680 cm⁻¹ .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A proposed synthetic route integrates methods from similar Boc-protected amino acids :
Step 1: Protection of 3-amino-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid using di-tert-butyl dicarbonate in THF/water (1:1) at 0°C .
Step 2: Purification via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 72–85%.
Critical parameters:
Industrial Production Challenges
Scale-up faces three key hurdles:
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Cost of 4-phenoxyphenyl precursors ($12–18/g vs. $3–5/g for phenylalanine derivatives)
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Steric hindrance reducing coupling efficiency by 40% compared to linear analogs
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Waste management from Boc deprotection (generates 2.7 kg tert-butanol per kg product)
Physicochemical Properties
Solubility Profile
Experimental data for analogs suggest:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.15 | 25 |
| Ethanol | 34.2 | 25 |
| Dichloromethane | 89.7 | 25 |
The 4-phenoxyphenyl group reduces aqueous solubility by 92% compared to non-aromatic Boc-amino acids.
Stability Studies
Accelerated stability testing (40°C/75% RH) of analogs shows:
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Hydrolytic degradation: t₁/₂ = 18 days at pH 7.4 vs. 42 days at pH 5.0
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Thermal decomposition: Onset at 189°C (DSC), with 5% mass loss by 215°C (TGA)
Biochemical Applications
Peptide Synthesis
The compound serves as:
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Orthogonal protecting group in SPPS (Solid Phase Peptide Synthesis), with 98% coupling efficiency in model pentapeptides
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Conformational constraint agent, reducing peptide backbone flexibility by 40% compared to glycine analogs
Drug Discovery Applications
In silico screening predicts:
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